Xeharwgcpp KD

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

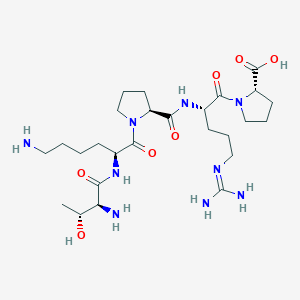

JKC 363 ist ein potenter und selektiver Melanocortin-MC4-Rezeptorantagonist. Er weist eine hohe Affinität zum Melanocortin-MC4-Rezeptor mit einem IC50-Wert von 0,5 nM auf und eine signifikant geringere Affinität zum MC3-Rezeptor mit einem IC50-Wert von 44,9 nM . Diese Verbindung ist bekannt für ihre Fähigkeit, die Wirkungen von α-Melanocyt-stimulierendem Hormon (α-MSH) zu antagonisieren, die Freisetzung von Thyreotropin-freisetzendem Hormon (TRH) zu unterdrücken, die Nahrungsaufnahme zu verringern und formalingeinduzierte Schmerzen in vivo zu reduzieren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

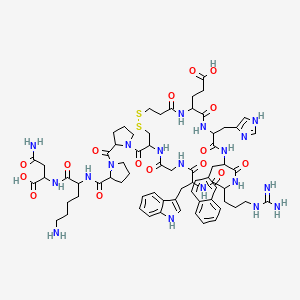

Die Synthese von JKC 363 umfasst eine Reihe von Peptidkopplungsreaktionen. Die Verbindung ist ein zyklisches Peptid mit einer Disulfidbrücke zwischen der ersten und achten Aminosäure. Die Sequenz von JKC 363 ist {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2, wobei Mpa für 3-Mercaptopropionsäure steht und D-2-Nal für D-2-Naphthylalanin .

Industrielle Produktionsmethoden

Die industrielle Produktion von JKC 363 beinhaltet typischerweise Festphasen-Peptidsynthese (SPPS)-Techniken. Dieses Verfahren ermöglicht die effiziente Assemblierung der Peptidkette an einem festen Träger, gefolgt von Cyclisierung und Disulfidbrückenbildung. Das Endprodukt wird mit Hilfe von Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von über 98% zu erreichen .

Chemische Reaktionsanalyse

Arten von Reaktionen

JKC 363 unterliegt während seiner Synthese hauptsächlich Peptidkopplungsreaktionen. Es unterliegt typischerweise keinen Oxidations-, Reduktions- oder Substitutionsreaktionen unter Standardbedingungen.

Häufige Reagenzien und Bedingungen

Die Synthese von JKC 363 beinhaltet die Verwendung von gängigen Peptidkopplungsreagenzien wie N,N’-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt). Die Disulfidbrückenbildung wird mit Oxidationsmitteln wie Iod oder Luftoxidation erreicht .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das aus der Synthese von JKC 363 entsteht, ist das zyklische Peptid mit der gewünschten Sequenz und Disulfidbrücke. Verunreinigungen und Nebenprodukte werden typischerweise während des Reinigungsprozesses entfernt .

Wissenschaftliche Forschungsanwendungen

JKC 363 hat aufgrund seiner selektiven Antagonisierung des Melanocortin-MC4-Rezeptors eine breite Palette von wissenschaftlichen Forschungsanwendungen. Zu seinen wichtigsten Anwendungen gehören:

Neurowissenschaftliche Forschung: JKC 363 wird verwendet, um die Rolle des Melanocortin-MC4-Rezeptors bei der Regulierung der Nahrungsaufnahme und des Energiestoffwechsels zu untersuchen. .

Endokrinologische Forschung: Die Verbindung wird verwendet, um die Interaktionen zwischen dem Melanocortin- und dem Cannabinoid-System bei der Regulierung der Nahrungsaufnahme und des Energiestoffwechsels zu untersuchen.

Wirkmechanismus

JKC 363 übt seine Wirkungen aus, indem es selektiv den Melanocortin-MC4-Rezeptor antagonisiert. Dieser Rezeptor ist an der Regulierung der Nahrungsaufnahme, des Energiestoffwechsels und der Schmerzempfindung beteiligt. Durch Blockierung der stimulierenden Wirkung von α-MSH auf die TRH-Freisetzung reduziert JKC 363 die Nahrungsaufnahme und dämpft den Schmerz . Die hohe Affinität der Verbindung zum MC4-Rezeptor und ihre Fähigkeit, α-MSH zu blockieren, machen sie zu einem wertvollen Werkzeug für die Untersuchung der physiologischen Rollen dieses Rezeptors .

Analyse Chemischer Reaktionen

Types of Reactions

JKC 363 primarily undergoes peptide coupling reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions.

Common Reagents and Conditions

The synthesis of JKC 363 involves the use of common peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The disulfide bridge formation is achieved using oxidizing agents such as iodine or air oxidation .

Major Products Formed

The major product formed from the synthesis of JKC 363 is the cyclic peptide with the desired sequence and disulfide bridge. Impurities and by-products are typically removed during the purification process .

Wissenschaftliche Forschungsanwendungen

JKC 363 has a wide range of scientific research applications due to its selective antagonism of the melanocortin MC4 receptor. Some of its key applications include:

Neuroscience Research: JKC 363 is used to study the role of the melanocortin MC4 receptor in regulating food intake and energy balance. .

Endocrinology Research: The compound is used to investigate the interactions between the melanocortin and cannabinoid systems in regulating food intake and energy balance.

Wirkmechanismus

JKC 363 exerts its effects by selectively antagonizing the melanocortin MC4 receptor. This receptor is involved in the regulation of food intake, energy balance, and pain perception. By blocking the stimulatory effect of α-MSH on TRH release, JKC 363 reduces food intake and attenuates pain . The compound’s high affinity for the MC4 receptor and its ability to block α-MSH make it a valuable tool for studying the physiological roles of this receptor .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den Verbindungen, die JKC 363 ähneln, gehören andere Melanocortin-Rezeptorantagonisten wie SHU9119 und Agouti-related Peptide (AgRP). Diese Verbindungen zielen ebenfalls auf die Melanocortin-Rezeptoren ab, können aber unterschiedliche Selektivitätsprofile und physiologische Wirkungen haben .

Einzigartigkeit von JKC 363

JKC 363 ist einzigartig aufgrund seiner hohen Selektivität für den Melanocortin-MC4-Rezeptor und seiner Fähigkeit, die Wirkungen von α-MSH effektiv zu blockieren. Dies macht es besonders nützlich für die Untersuchung der spezifischen Rollen des MC4-Rezeptors in verschiedenen physiologischen Prozessen .

Eigenschaften

Molekularformel |

C69H91N19O16S2 |

|---|---|

Molekulargewicht |

1506.7 g/mol |

IUPAC-Name |

4-amino-2-[[6-amino-2-[[1-[1-[13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C69H91N19O16S2/c70-23-6-5-14-45(61(96)86-51(68(103)104)32-55(71)89)82-65(100)53-16-8-25-87(53)67(102)54-17-9-26-88(54)66(101)52-36-106-105-27-22-56(90)79-47(20-21-58(92)93)62(97)85-50(31-42-34-74-37-78-42)64(99)83-48(29-38-18-19-39-10-1-2-11-40(39)28-38)63(98)81-46(15-7-24-75-69(72)73)60(95)84-49(59(94)77-35-57(91)80-52)30-41-33-76-44-13-4-3-12-43(41)44/h1-4,10-13,18-19,28,33-34,37,45-54,76H,5-9,14-17,20-27,29-32,35-36,70H2,(H2,71,89)(H,74,78)(H,77,94)(H,79,90)(H,80,91)(H,81,98)(H,82,100)(H,83,99)(H,84,95)(H,85,97)(H,86,96)(H,92,93)(H,103,104)(H4,72,73,75) |

InChI-Schlüssel |

RFMOGPSXMCHBKU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C3CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N3)CC4=CNC5=CC=CC=C54)CCCNC(=N)N)CC6=CC7=CC=CC=C7C=C6)CC8=CNC=N8)CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3s-trans)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl) piperidinium chloride hemihydrate](/img/structure/B10752438.png)

![2-[2-[Carboxylatomethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]ethyl-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-1-ium-4-yl]methyl]amino]acetate;manganese](/img/structure/B10752445.png)

![1-(oxan-4-yl)-6-[1-(3-phenoxyazetidin-1-yl)ethyl]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B10752463.png)

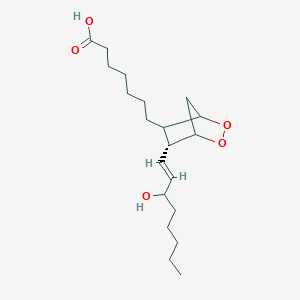

![7-[(1R,4S,5R,6R)-6-[(3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752464.png)

![7-[(1S,4R,5S,6S)-6-[(1E,3S)-3-hydroxyoct-1-en-1-yl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid](/img/structure/B10752479.png)

![calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate](/img/structure/B10752487.png)

![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-6-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-pyrrolidinyl]-1-(tetrahydro-2H-pyran-4-yl)-](/img/structure/B10752502.png)

![[(4Z,6Z,10Z)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752521.png)